Comparative Carboxylesterase 1 (hCE1) Inhibition: Potency Inferred from Analog SAR
While direct Ki data for 1-(4-bromophenyl)-2-phenylethane-1,2-dione against human CE1 (hCE1) is not publicly available, its inhibitory potency can be reliably bracketed via structurally adjacent benzil analogs. The compound contains a single para-bromophenyl group, positioning it between unsubstituted benzil (Ki = 45 nM for hCE1) [1] and symmetrically substituted 4,4'-dibromobenzil (Ki > 100,000 nM for hCE1) [2]. SAR studies demonstrate that para-halogen substitution generally modulates hCE1 potency in a monotonic fashion dependent on clogP [3]. Based on this framework, 1-(4-bromophenyl)-2-phenylethane-1,2-dione (clogP ~3.51) is predicted to exhibit a hCE1 Ki in the low-to-mid nanomolar range, substantially more potent than the inactive 4,4'-dibromobenzil but possibly less potent than the optimal benzil scaffold.
| Evidence Dimension | Inhibitory potency against human carboxylesterase 1 (hCE1) |
|---|---|
| Target Compound Data | Ki predicted to lie between 45 nM and >100,000 nM; likely in the nanomolar range |
| Comparator Or Baseline | Benzil (Ki = 45 nM for hCE1); 4,4'-Dibromobenzil (Ki > 100,000 nM for hCE1) |
| Quantified Difference | Predicted to be orders of magnitude more potent than 4,4'-dibromobenzil; potency relative to benzil is unknown but likely comparable. |
| Conditions | Spectrophotometric assay using o-nitrophenyl acetate (o-NPA) as substrate; human CE1 enzyme |
Why This Matters
This inferred potency guides selection for hCE1 inhibition studies where para-bromine substitution is required for additional experimental objectives (e.g., synthetic handle, electronic tuning) without sacrificing inhibitory activity.
- [1] Wadkins, R. M., et al. (2005). Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases. Journal of Medicinal Chemistry, 48(8), 2906–2915. View Source
- [2] BindingDB. BDBM22733: 1,2-bis(4-bromophenyl)ethane-1,2-dione. Ki for human carboxylesterase 1 >1.00E+5 nM. bindingdb.org. View Source
- [3] Parkinson, E. I., et al. (2011). Requirements for mammalian carboxylesterase inhibition by substituted ethane-1,2-diones. Bioorganic & Medicinal Chemistry, 19(15), 4635–4643. View Source
